1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-fluorophenyl group. A carbonyl group at position 3 links to a piperidine ring, which itself bears a carboxamide moiety at position 2.
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-13-3-1-11(2-4-13)14-9-23-15(10-26-18(23)21-14)17(25)22-7-5-12(6-8-22)16(20)24/h1-4,9-10,12H,5-8H2,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFLOHQQATGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the imidazo[2,1-b]thiazole core: This step typically involves the cyclization of a thioamide with an α-haloketone under basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the piperidine moiety: This step involves the coupling of the imidazo[2,1-b]thiazole intermediate with a piperidine derivative using a suitable coupling reagent, such as EDCI or DCC.
Final coupling with the carboxamide group: The final step involves the formation of the carboxamide linkage through an amide coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to imidazo[2,1-b][1,3]thiazoles. The compound has been investigated for its effectiveness against various cancer cell lines. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown significant cytotoxic activity against human cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves inducing apoptosis in cancer cells, which is crucial for developing effective anticancer therapies .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of imidazo[2,1-b][1,3]thiazole derivatives demonstrated that modifications in the chemical structure significantly influence their anticancer efficacy. The presence of electron-withdrawing groups was found to enhance the biological activity against specific cancer types. This insight is critical for designing more potent analogs of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide2.
Antimicrobial Properties
Another significant application of this compound lies in its antimicrobial properties. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising activity against a range of bacterial strains and fungi. The compound's efficacy against Gram-negative bacteria and certain fungal pathogens has been documented, making it a candidate for further development as an antimicrobial agent4.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 18 | 5 |
| Staphylococcus aureus | 20 | |
| Candida albicans | 15 | 5 |
Neurological Applications
The imidazo[2,1-b][1,3]thiazole scaffold has also been explored for its neuroprotective potential. Compounds similar to this compound have shown promise in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells2.
Synthesis and Functionalization
The synthesis of this compound involves various synthetic strategies that enhance its biological activity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives with improved yields and purity levels. These advancements are crucial for facilitating further research and potential clinical applications .
Synthesis Overview
The synthesis typically involves:
- Formation of the imidazo[2,1-b][1,3]thiazole core.
- Introduction of the piperidine moiety.
- Functionalization at the carbonyl position to enhance biological properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) :
CITCO replaces the 4-fluorophenyl group with 4-chlorophenyl and includes an oxime moiety. It is a potent activator of the constitutive androstane receptor (CAR), highlighting the role of halogen substituents in receptor specificity. The 4-fluorophenyl group in the target compound may confer improved metabolic stability due to fluorine’s smaller size and higher electronegativity compared to chlorine .- Such derivatives are often explored for antiproliferative activity, though the nitro group may reduce bioavailability compared to the target compound’s fluorophenyl group .
Modifications at the Imidazothiazole Core
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic Acid :
Replacement of the piperidine-carboxamide with a methyl group and carboxylic acid reduces steric bulk but may compromise binding affinity due to the absence of the carboxamide’s hydrogen-bonding capability. The carboxylic acid could enhance solubility but limit blood-brain barrier penetration .Ethyl [6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-yl] Acetate Derivatives :
These compounds, synthesized via hydrazide intermediates, exhibit acetylcholinesterase inhibitory activity. The target compound’s piperidine-carboxamide may offer stronger enzyme interactions compared to ester or hydrazide groups .
Piperidine and Carboxamide Modifications
1-(5-tert-Butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea :
This urea-containing analog demonstrates antineoplastic activity. The target compound’s piperidine-carboxamide may provide a more rigid conformation, enhancing target selectivity compared to the flexible morpholine-ethoxy chain .
Anticancer Activity
Imidazothiazole derivatives with 4-fluorophenyl groups (e.g., 5-(2-substituted pyrimidin-4-yl) analogs) show antiproliferative effects against melanoma cells. The target compound’s piperidine-carboxamide may improve solubility and tumor penetration compared to pyrimidine substituents .
Acetylcholinesterase Inhibition
Derivatives like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide (compound 3) inhibit acetylcholinesterase, suggesting the target compound’s carboxamide could enhance binding to the enzyme’s catalytic site .
Data Tables
Table 1: Key Structural Comparisons
Biological Activity
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. A related compound, 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole derivatives were tested for their AChE inhibitory activity. The most effective derivative showed a significant inhibition percentage of 69.92% with an IC50 value of 0.0245 mg/mL . This suggests that modifications to the imidazo[2,1-b][1,3]thiazole core could enhance AChE inhibitory properties.
Anticancer Activity
Thiazole derivatives have been documented for their anticancer properties. The presence of the thiazole moiety in various compounds has been linked to cytotoxic effects against cancer cell lines such as HT-29 and Jurkat cells. The structure-activity relationship (SAR) indicates that substituents on the thiazole ring significantly influence biological activity .
Study 1: Synthesis and Biological Evaluation
Dincel et al. (2023) synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their AChE inhibitory activity. The study reported that the introduction of a phenethyl group at the N-position enhanced biological activity. The in vitro results indicated that these compounds could be promising candidates for further development in treating conditions like Alzheimer's disease due to their enzyme inhibition capabilities .
Study 2: Antiproliferative Activity
A study examining thiazole-integrated compounds revealed that certain analogues exhibited potent antiproliferative effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to correlate with increased cytotoxicity . This reinforces the potential of this compound as a therapeutic agent.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole intermediates with piperidine-4-carboxamide derivatives. Key steps include:
- Hydrazide formation : Reacting 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl chloride with hydrazine hydrate to form acetohydrazide intermediates .
- Coupling reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the imidazo-thiazole core to the piperidine-carboxamide moiety under inert conditions .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves reaction efficiency. Catalytic amounts of DMAP enhance acylation rates .
Table 1 : Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, EtOH, reflux | 75–80 | |
| Acylation | EDC/HOBt, DMF, RT | 60–65 | |
| Purification | Column chromatography (silica gel, CHCl₃:MeOH 9:1) | 85–90 |
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and carbonyl groups (δ 165–170 ppm) .
- XRD : Single-crystal X-ray diffraction confirms the imidazo[2,1-b]thiazole-piperidine linkage and dihedral angles (e.g., β = 91.566° for analogous structures) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S content (e.g., C₁₇H₁₄FN₃O₂S requires C 58.78%, H 4.06%) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced acetylcholinesterase (AChE) inhibitory activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding poses. The imidazo-thiazole core interacts with AChE’s catalytic anionic site (CAS), while the 4-fluorophenyl group stabilizes π-π stacking in the peripheral anionic site (PAS) .
- SAR Analysis : Modify the piperidine-carboxamide moiety to increase hydrogen bonding (e.g., substituting -CONH₂ with bulkier groups like -CONHCH₂Ph) .
- Free Energy Calculations : MM-PBSA/GBSA methods predict binding affinity changes (ΔG) for derivatives .
Table 2 : Docking Scores for Analogous Compounds
| Compound | Binding Energy (kcal/mol) | Interaction Residues | Reference |
|---|---|---|---|
| Parent Compound | -9.2 | Trp286, Tyr341, Phe295 | |
| 9c Derivative | -10.5 | Tyr337, Glu202, His447 |
Q. How should researchers address contradictory bioactivity data in antibacterial assays?
- Methodological Answer : Contradictions often arise from assay conditions or bacterial strain variability. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for MIC determination. For example, test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with controlled inoculum density (1–5 × 10⁵ CFU/mL) .
- Mechanistic Studies : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects .
- Resistance Profiling : Combine with efflux pump inhibitors (e.g., PAβN) to assess intrinsic resistance .
Table 3 : Antibacterial Activity Variability (Example Data)
| Strain | MIC (µg/mL) | Assay Condition | Reference |
|---|---|---|---|
| S. aureus | 16 | Mueller-Hinton broth, 18h | |
| E. coli | >64 | Same conditions |
Q. What strategies resolve challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Process Intensification : Use flow chemistry for exothermic steps (e.g., acyl chloride formation) to improve safety and yield .
- Heterogeneous Catalysis : Replace EDC/HOBt with immobilized coupling agents (e.g., polymer-supported carbodiimide) for easier purification .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
